3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including thiazolidinone, imidazole, and pyridopyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the thiazolidinone ring, the introduction of the imidazole group, and the construction of the pyridopyrimidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that can be performed under controlled conditions to ensure consistency and quality. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its unique structure may enable it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidinone and imidazole moieties may bind to enzymes or receptors, modulating their activity. The pyridopyrimidinone core may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, are known for their diverse biological activities.
Thiazolidinone Derivatives: Thiazolidinone-containing compounds, like pioglitazone, are used in the treatment of diabetes.
Pyridopyrimidinone Derivatives: Compounds with pyridopyrimidinone cores, such as certain kinase inhibitors, are explored for their anticancer properties.
Uniqueness
What sets 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these three functional groups in a single molecule
Properties
Molecular Formula |
C23H26N6O2S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H26N6O2S2/c1-4-16(3)29-22(31)18(33-23(29)32)13-17-19(25-8-6-10-27-12-9-24-14-27)26-20-15(2)7-5-11-28(20)21(17)30/h5,7,9,11-14,16,25H,4,6,8,10H2,1-3H3/b18-13- |
InChI Key |
YIWBXRFAAPBTJM-AQTBWJFISA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
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